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Abstract

Zovodotin (zanidatamab zovodotin, ZW49) is a promising bispecific antibody-drug conjugate
(ADC) targeting two distinct HER2 epitopes, leading to enhanced internalization and delivery of
a potent auristatin payload.[1][2] As with many targeted therapies, the emergence of drug
resistance is a critical challenge. This document provides a comprehensive guide for utilizing
genome-wide CRISPR-Cas9 knockout screens to systematically identify and validate genes
whose loss confers resistance to Zovodotin. Understanding these resistance mechanisms is
paramount for developing effective combination therapies and patient stratification strategies.

Introduction to Zovodotin

Zovodotin is engineered with a biparatopic antibody that binds to two different domains on the
HER2 receptor, mimicking the action of a combination of two HER2-targeted antibodies.[1] This
unique binding mode promotes superior receptor clustering, internalization, and lysosomal
trafficking compared to monospecific antibodies.[3] The antibody is conjugated to a proprietary
auristatin payload, a potent microtubule-inhibiting agent, via a cleavable linker.[2] Upon
internalization into HER2-expressing cancer cells, the linker is cleaved in the lysosomal
compartment, releasing the auristatin payload to induce cell cycle arrest and apoptosis.[3]
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Proposed Mechanism of Action of Zovodotin:
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Caption: Zovodotin's mechanism of action.

Application of CRISPR Screening to Identify
Resistance Mechanisms

Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify
genes that modulate a drug's efficacy.[4][5] By systematically knocking out every gene in the
genome, we can identify which genetic perturbations lead to a resistant phenotype in the
presence of Zovodotin. This allows for the discovery of novel resistance pathways that may
not be apparent from the drug's known mechanism of action.

Experimental Workflow for Zovodotin Resistance CRISPR Screen:
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Caption: CRISPR screen workflow.
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Experimental Protocols
Cell Line Preparation and Lentivirus Production

Cell Line Selection: Choose a HER2-positive cancer cell line sensitive to Zovodotin (e.g.,
SK-BR-3, BT-474, NCI-N87).

Stable Cas9 Expression: Transduce the selected cell line with a lentiviral vector expressing
Cas9 and a selection marker (e.g., blasticidin). Select and maintain a polyclonal population
with high Cas9 activity.

Lentiviral sgRNA Library Production: Amplify and package a genome-wide human sgRNA
library (e.g., GeCKO v2, Brunello) into lentiviral particles using a second-generation
packaging system in HEK293T cells. Titer the virus to determine the optimal concentration
for transduction.

Genome-Wide CRISPR-Cas9 Knockout Screen

Transduction: Plate the stable Cas9-expressing cells and transduce with the lentiviral SgRNA
library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single
sgRNA. Maintain a cell population that represents at least 500-fold coverage of the sgRNA
library.

Puromycin Selection: 48 hours post-transduction, select for transduced cells using
puromycin. The concentration should be predetermined from a kill curve.

Baseline Population (TO): After selection, harvest a representative population of cells to
serve as the baseline (TO) for sgRNA distribution.

Zovodotin Treatment: Culture the remaining cells in the presence of Zovodotin at a
concentration that yields 50-80% growth inhibition. Passage the cells every 3-4 days,
maintaining library coverage, for a total of 14-21 days.

Resistant Population (T-final): Harvest the cell population that has grown out in the presence
of Zovodotin (T-final).

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the TO and T-final cell
pellets. Amplify the integrated sgRNA sequences via PCR and perform next-generation
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sequencing to determine the relative abundance of each sgRNA.

Data Analysis

Analyze the sequencing data using software such as MAGeCK to identify SgRNAs that are
significantly enriched in the T-final population compared to the TO population. Genes targeted
by multiple enriched sgRNAs are considered candidate resistance genes.

Hit Validation

Validate the top candidate genes from the primary screen using the following methods:

« Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene
using 2-3 different sgRNASs per gene.

o Competitive Growth Assays: Co-culture knockout and wild-type (or non-targeting sgRNA
control) cells in the presence and absence of Zovodotin. Monitor the relative proliferation of
each population over time using flow cytometry or high-content imaging. A competitive
advantage for the knockout cells in the presence of the drug validates the gene's role in
resistance.

Functional Characterization of Validated Hits

Characterize the mechanism by which the validated gene knockout confers resistance. The
specific assays will depend on the function of the validated gene.

e For genes involved in drug transport (e.g., ABC transporters):

o Drug Efflux Assays: Measure the intracellular accumulation of a fluorescent substrate of
the transporter (e.g., Rhodamine 123 for ABCB1/MDR1) in knockout versus wild-type cells
using flow cytometry.

e For genes involved in endocytosis and lysosomal trafficking:

o Zovodotin Internalization and Trafficking Assays: Label Zovodotin with a pH-sensitive
fluorescent dye and monitor its internalization and co-localization with early endosome
(EEA1) and lysosome (LAMP1) markers in knockout and wild-type cells using confocal

microscopy.
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e For genes in signaling pathways (e.g., apoptosis, cell cycle):

o Western Blotting: Analyze the expression and phosphorylation status of key proteins in the
relevant pathways in response to Zovodotin treatment in knockout and wild-type cells.

o Apoptosis Assays: Measure Zovodotin-induced apoptosis using Annexin V/PI staining

and flow cytometry.

o Cell Cycle Analysis: Analyze the cell cycle distribution of knockout and wild-type cells
treated with Zovodotin using propidium iodide staining and flow cytometry.

Data Presentation

The following tables present hypothetical but representative data from a Zovodotin resistance

screen, based on findings from similar studies with other ADCs.

Table 1: Top Enriched Genes in Zovodotin Resistance Screen
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o Average Log2 Fold
Gene Symbol Description ) p-value
Change (T-final/TO0)

ATP Binding Cassette

ABCB1 Subfamily B Member 8.2 1.5e-8
1 (MDR1)
Solute Carrier Family

SLC46A3 6.5 3.2e-7
46 Member 3

CTSB Cathepsin B 5.8 9.1e-7
TSC Complex Subunit

TSC2 5 5.1 4.5e-6

CuL3 Cullin 3 4.7 8.9e-6

NF2 Neurofibromin 2 4.3 1.2e-5
WD Repeat Domain

WDRA45 45 3.9 3.7e-5

V-Type Proton
ATP6V1A ATPase Catalytic 3.5 6.8e-5
Subunit A

Table 2: Validation of Top Hits by Competitive Growth Assay
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Gene Knockout

Zovodotin Concentration

Fold Change (KO/WT) at
Day 7

ABCB1 0 nM 1.05
10 nM 5.8
SLC46A3 0 nM 0.98
10 nM 4.2
CTSB 0nM 1.02
10 nM 3.5
TSC2 0 nM 0.99
10 nM 3.1

Table 3: Functional Characterization of Validated Resistance Genes

Gene Knockout

Assay

Result

75% decrease in intracellular

ABCB1 Rhodamine 123 Accumulation
fluorescence compared to WT.
Zovodotin-pHrodo Lysosomal 60% reduction in Zovodotin co-
SLC46A3 o o )
Co-localization localization with LAMP1.
o 50% decrease in cleaved
Zovodotin-induced Caspase-3
CTSB Caspase-3 levels compared to
Cleavage
WT.
80% increase in p-S6K levels
TSC2 Western Blot (p-S6K) )
at baseline compared to WT.
Conclusion

The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased

platform for the identification of genes driving resistance to Zovodotin. The protocols and data

presented here offer a comprehensive framework for researchers to systematically uncover
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and validate novel resistance mechanisms. Elucidating these pathways will be instrumental in
the clinical development of Zovodotin, enabling the design of rational combination therapies to
overcome resistance and improve patient outcomes in HER2-positive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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